Dasatinib-d8 N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

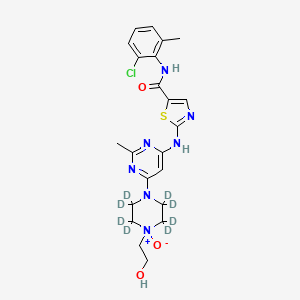

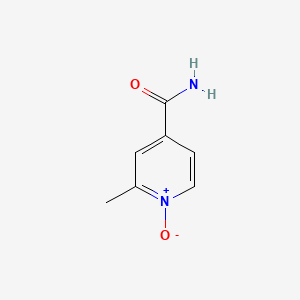

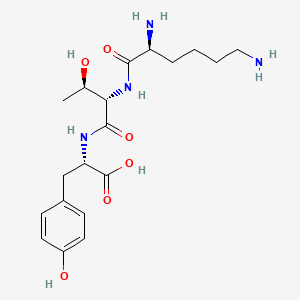

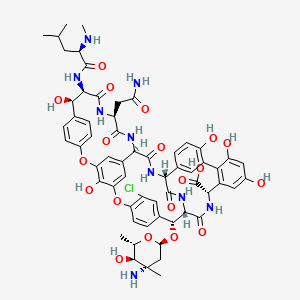

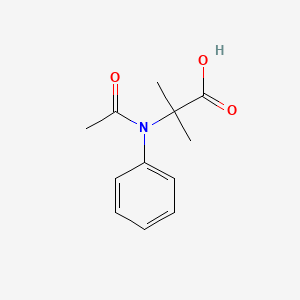

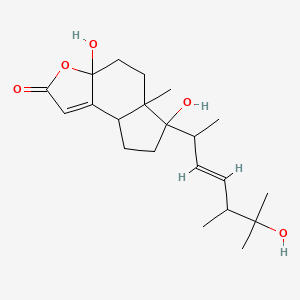

Dasatinib-d8 N-Oxide is the deuterium labeled Dasatinib N-oxide . Dasatinib N-oxide is a minor metabolite of Dasatinib . Dasatinib is a potent and orally active dual Src/Bcr-Abl inhibitor .

Synthesis Analysis

Dasatinib is metabolized in humans, primarily by CYP3A4, and flavin-containing monooxygenase 3 (FMO-3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .Molecular Structure Analysis

The molecular formula of Dasatinib-d8 N-Oxide is C22H18D8ClN7O3S . Its molecular weight is 512.05 .Chemical Reactions Analysis

Dasatinib shows a very low pH-dependent solubility in aqueous solutions and higher solubility in organic solvents . The Piperazine ring presented in Dasatinib is susceptible to oxidation and forms an N-oxide impurity . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .Physical And Chemical Properties Analysis

The molecular weight of Dasatinib-d8 N-Oxide is 512.1 g/mol . It has a computed XLogP3-AA of 3.6 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 7 . Its exact mass is 511.2008506 g/mol .Aplicaciones Científicas De Investigación

Biosensing and Drug Detection

- Research has explored the development of an amplified biosensor for detecting dasatinib in aqueous solutions, utilizing gold nanoparticles and reduced graphene oxide. This biosensor shows potential for accurate analysis of dasatinib in various samples, including tablets and urine, indicating its utility in drug monitoring and environmental testing (Tahernejad-Javazmi, Shabani‐Nooshabadi, & Karimi-Maleh, 2018).

Understanding Drug Metabolism

- Investigations into the metabolism and disposition of dasatinib in humans have revealed numerous metabolites, including hydroxylated metabolites and N-oxide derivatives. These studies are crucial for understanding the drug's pharmacokinetics and guiding its safe and effective use in clinical settings (Christopher et al., 2008).

Investigating Drug Impurities

- A study focused on the investigational analysis of dasatinib N-oxide impurity in different diluents. This research is significant in ensuring the quality and efficacy of dasatinib, particularly in its pharmaceutical formulations (Ketha & Kolli, 2022).

Drug Quantification in Biological Studies

- Research involving mass spectrometry imaging used dasatinib, including its deuterated form, as a standard for quantifying the drug in tissue samples. This method is important for drug metabolism and pharmacokinetics studies, particularly in the context of cancer research (Schulz et al., 2013).

Pharmacological Studies

- Dasatinib has been studied for its potential as a pharmacologic on/off switch for CAR T cells in cancer immunotherapy. Understanding the molecular mechanisms of dasatinib in modulating immune cells opens new avenues for targeted cancer therapies (Mestermann et al., 2019).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dasatinib-d8 N-Oxide . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

A comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .

Propiedades

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNEEZCTQCRAW-COMRDEPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675657 |

Source

|

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dasatinib-d8 N-Oxide | |

CAS RN |

1189988-36-0 |

Source

|

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)